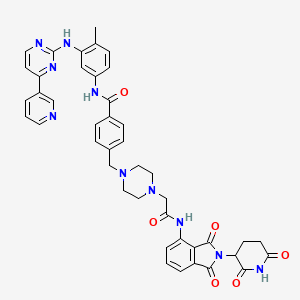

PROTAC BCR-ABL Degrader-1

Description

Properties

Molecular Formula |

C43H40N10O6 |

|---|---|

Molecular Weight |

792.8 g/mol |

IUPAC Name |

4-[[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |

InChI |

InChI=1S/C43H40N10O6/c1-26-7-12-30(22-34(26)49-43-45-17-15-32(48-43)29-4-3-16-44-23-29)46-39(56)28-10-8-27(9-11-28)24-51-18-20-52(21-19-51)25-37(55)47-33-6-2-5-31-38(33)42(59)53(41(31)58)35-13-14-36(54)50-40(35)57/h2-12,15-17,22-23,35H,13-14,18-21,24-25H2,1H3,(H,46,56)(H,47,55)(H,45,48,49)(H,50,54,57) |

InChI Key |

SEZITPLNZMSYNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC(=O)NC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)NC7=NC=CC(=N7)C8=CN=CC=C8 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to PROTAC BCR-ABL Degrader-1

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted destruction of disease-causing proteins. This guide provides a detailed overview of PROTAC BCR-ABL Degrader-1, a specific chimeric molecule designed to eliminate the oncogenic BCR-ABL fusion protein, the primary driver of Chronic Myeloid Leukemia (CML).

Introduction to BCR-ABL and PROTAC Technology

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL fusion gene.[1] This gene produces a constitutively active tyrosine kinase, BCR-ABL, which drives uncontrolled cell proliferation and survival through various downstream signaling pathways.[2][3][4][5][6] While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, challenges such as drug resistance and the persistence of leukemic stem cells remain.[7][8][9]

PROTAC technology offers a novel strategy to overcome these limitations. PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[10][11] This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the cell's native proteasome machinery.[7][11] Unlike inhibitors that require sustained occupancy to be effective, PROTACs act catalytically, enabling the degradation of multiple target proteins with a single molecule.[10]

Profile of this compound

This compound, also referred to as "compound PROTAC 1," is a specific chemical entity designed to induce the degradation of the Bcr-Abl protein.[12][13][14] It employs a 2-oxoethyl linker and functions by mediating the degradation of Bcr-Abl through the ubiquitin-proteasome pathway.[12][13][14] This degrader has demonstrated antiproliferative activity in K562 cells, a human CML cell line that expresses the BCR-ABL protein.[12][13]

The design of effective BCR-ABL PROTACs is modular, often involving the conjugation of known TKIs (such as dasatinib, bosutinib, or asciminib) to an E3 ligase ligand (for Cereblon or Von Hippel-Lindau [VHL]).[7][8][10][15] The specific warhead and E3 ligase recruited significantly influence the degradation profile.[7][10]

Mechanism of Action

The fundamental action of a BCR-ABL PROTAC is to physically link the BCR-ABL kinase to an E3 ubiquitin ligase, thereby hijacking the cell's protein disposal system.

-

Binding: The PROTAC molecule simultaneously binds to the BCR-ABL protein via its "warhead" and to an E3 ligase (e.g., VHL or Cereblon) via its recruitment ligand.

-

Ternary Complex Formation: This dual binding forms a stable ternary complex (BCR-ABL : PROTAC : E3 Ligase).

-

Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine (B10760008) residues of the BCR-ABL protein.

-

Proteasomal Degradation: The poly-ubiquitinated BCR-ABL is now recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC molecule is released after degradation and can participate in further catalytic cycles.

Caption: PROTAC-mediated degradation of the BCR-ABL oncoprotein.

Quantitative Data

The efficacy of BCR-ABL PROTACs is measured by their ability to induce degradation (DC50, Dmax) and inhibit cell proliferation (IC50). Data for various advanced BCR-ABL degraders are summarized below.

| Compound Name/Series | Warhead | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| SIAIS178 | Dasatinib | VHL | K562 | 8.5 | >90% | 24 | [10] |

| Degrader 7o | GZD824 | Cereblon (Pomalidomide) | Ba/F3-T315I | ~100 (for 70% DR) | >94% | 26.8 | [9] |

| GMB-475 | GNF-5 (Allosteric) | VHL | K562 | ~250-500 | >80% | ~500 | [16][17] |

| DAS-6-2-2-6-CRBN | Dasatinib | Cereblon | K562 | ~25 | >75% | 4.4 | [7][15] |

| SNIPER(ABL)-39 | Dasatinib | cIAP1 | K562 | <100 | >90% | ~10 | [10] |

Note: DC50 is the concentration for 50% degradation; Dmax is the maximal degradation observed; IC50 is the concentration for 50% inhibition of cell growth. Values are approximate based on published data.

BCR-ABL Signaling Pathways

BCR-ABL's constitutive kinase activity leads to the autophosphorylation of tyrosine residues, creating docking sites for various adaptor proteins and activating multiple oncogenic signaling cascades that promote cell proliferation and inhibit apoptosis.[3][5][6]

-

RAS/RAF/MEK/ERK Pathway: Activated via GRB2/SOS, this pathway is crucial for cell proliferation.[2][4]

-

PI3K/AKT/mTOR Pathway: Activated through GAB2 or CRKL, this pathway promotes cell survival and proliferation by inhibiting apoptosis and regulating protein synthesis.[2][3][4]

-

STAT5 Pathway: Direct phosphorylation of STAT5 by BCR-ABL promotes the transcription of anti-apoptotic genes, contributing to cell survival.[4]

By degrading the entire BCR-ABL protein, a PROTAC eliminates not only the kinase activity but also the scaffolding function that sustains these pathways, potentially leading to a more profound and durable response than kinase inhibition alone.[7][18]

Caption: Simplified BCR-ABL downstream signaling network in CML.

Experimental Protocols

The evaluation of a PROTAC degrader involves a series of standardized in vitro assays to determine its efficacy and mechanism of action.

This protocol determines the concentration of the degrader that inhibits cell growth by 50%.

-

Cell Seeding: Seed K562 or other BCR-ABL positive cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or CCK-8 (Dojindo) according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the compound concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.[19][20]

This protocol directly measures the amount of BCR-ABL protein remaining after treatment.

-

Cell Seeding and Treatment: Seed cells (e.g., K562) in 6-well plates. After 24 hours, treat with a serial dilution of the PROTAC for a fixed time period (e.g., 8, 16, or 24 hours).[7][16]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for ABL or BCR (e.g., c-Abl antibody) overnight at 4°C.

-

Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Perform densitometry analysis on the bands to quantify the protein levels relative to the loading control and normalized to the vehicle control. Plot the percentage of remaining protein against the log of the degrader concentration to determine the DC50 and Dmax.[19]

Caption: Workflow for determining PROTAC-mediated protein degradation.

This assay confirms the PROTAC-dependent interaction between BCR-ABL and the E3 ligase.

-

Cell Treatment: Treat cells expressing BCR-ABL with the PROTAC degrader, a negative control, and vehicle for a short period (e.g., 1-2 hours).

-

Lysis: Lyse cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL) or the target (anti-ABL) that is conjugated to magnetic or agarose (B213101) beads.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of all three components: BCR-ABL, the E3 ligase, and its associated proteins. An increased amount of BCR-ABL in the E3 ligase pulldown (or vice versa) in the presence of the PROTAC confirms ternary complex formation.[21]

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound - Immunomart [immunomart.com]

- 14. This compound | CymitQuimica [cymitquimica.com]

- 15. scispace.com [scispace.com]

- 16. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ashpublications.org [ashpublications.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

The Advent of Targeted Protein Degradation: A Technical Guide to the Discovery and Synthesis of PROTAC BCR-ABL Degrader-1

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology therapeutics is continually evolving, with a significant shift from occupancy-driven inhibition to event-driven pharmacology. A prime example of this paradigm shift is the development of Proteolysis Targeting Chimeras (PROTACs), which harness the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. This technical guide provides an in-depth overview of the discovery and synthesis of a specific PROTAC, BCR-ABL Degrader-1, a novel agent designed to target the notorious oncoprotein driving Chronic Myeloid Leukemia (CML).

Introduction: Overcoming the Challenges of BCR-ABL Inhibition

The fusion protein BCR-ABL is a constitutively active tyrosine kinase that is the pathogenic driver of CML. While tyrosine kinase inhibitors (TKIs) like Imatinib have revolutionized CML treatment, challenges such as acquired resistance through mutations and the persistence of leukemic stem cells necessitate the development of alternative therapeutic strategies. PROTACs offer a promising approach by inducing the degradation of the entire BCR-ABL protein, thereby preventing both its kinase and scaffolding functions, which may contribute to TKI resistance and disease persistence.

PROTAC BCR-ABL Degrader-1, also referred to as PROTAC 1, is a novel heterobifunctional molecule that exemplifies the potential of this strategy. It is comprised of an Imatinib-based warhead for binding to the BCR-ABL kinase domain, a linker moiety, and a ligand that recruits an E3 ubiquitin ligase to trigger the degradation cascade.

The Core Principle: Mechanism of Action

The mechanism of action for a PROTAC is a catalytic process involving the formation of a ternary complex.

As illustrated in Figure 1, the PROTAC molecule first binds to both the target protein (BCR-ABL) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.

BCR-ABL Signaling Pathways Targeted by Degradation

The constitutive kinase activity of BCR-ABL activates a complex network of downstream signaling pathways that drive the malignant phenotype of CML cells, including uncontrolled proliferation and resistance to apoptosis. By degrading the entire BCR-ABL protein, PROTACs can theoretically shut down all of these aberrant signaling cascades.

An In-depth Technical Guide to PROTAC BCR-ABL Degrader-1 (GMB-475) E3 Ligase Recruitment and Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Proteolysis Targeting Chimera (PROTAC), GMB-475, a degrader of the oncogenic BCR-ABL fusion protein. The document details its mechanism of action, focusing on the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and presents key quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction to GMB-475

GMB-475 is a heterobifunctional PROTAC designed to selectively induce the degradation of the BCR-ABL1 protein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that only block the kinase activity of BCR-ABL, GMB-475 facilitates the complete removal of the protein, offering a potential strategy to overcome TKI resistance and eradicate persistent leukemic stem cells.[2][3]

The molecule is composed of three key components: a ligand that binds to the myristoyl pocket of the ABL1 kinase domain of BCR-ABL, a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two moieties.[1][4] This design allows GMB-475 to act as a molecular bridge, bringing BCR-ABL into proximity with the VHL E3 ligase.

Mechanism of Action: VHL-Mediated Degradation

The primary mechanism of action of GMB-475 involves hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][4] By recruiting the VHL E3 ligase to the BCR-ABL protein, GMB-475 facilitates the formation of a ternary complex.[1] This proximity enables the VHL E3 ligase to catalyze the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the BCR-ABL protein. The resulting polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.[5] Following degradation, GMB-475 is released and can engage in further catalytic cycles of BCR-ABL degradation.

dot

Caption: GMB-475 mechanism of action.

Quantitative Data Summary

The efficacy of GMB-475 has been evaluated in various CML cell lines. The key performance indicators for a PROTAC are its half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and its effect on cell viability (IC50).

| Parameter | Cell Line | Value | Conditions | Reference |

| DC50 | K562 | 340 nM | 18-hour treatment | [6] |

| Dmax | K562 | >95% | 18-hour treatment | [6] |

| IC50 (Viability) | K562 | ~1 µM | 3-day treatment | [4][7] |

| IC50 (Viability) | Ba/F3 (BCR-ABL1 transformed) | ~1 µM | 3-day treatment | [4][7] |

| IC50 (Viability) | Ba/F3 (BCR-ABL1 T315I+F486S) | 4.49 µM | Not specified | [4][7] |

Relevant Signaling Pathways

BCR-ABL Signaling Pathway

BCR-ABL is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways crucial for cell proliferation, survival, and inhibition of apoptosis. Key pathways affected include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[8][9] GMB-475-mediated degradation of BCR-ABL leads to the inhibition of these downstream signals, such as STAT5 phosphorylation.[6]

dot

References

- 1. The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. GMB 475 | Active Degraders: R&D Systems [rndsystems.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

Whitepaper: Overcoming Imatinib Resistance with PROTAC BCR-ABL Degrader-1

Audience: Researchers, scientists, and drug development professionals.

Abstract

The advent of tyrosine kinase inhibitors (TKIs) like imatinib (B729) revolutionized the treatment of Chronic Myeloid Leukemia (CML), a malignancy driven by the constitutively active BCR-ABL oncoprotein.[1][2] However, the emergence of drug resistance, often through point mutations in the ABL kinase domain, remains a significant clinical challenge.[3][4] Proteolysis-targeting chimeras (PROTACs) offer a distinct and promising therapeutic modality that induces the degradation of target proteins rather than merely inhibiting them.[5][6] This document provides a technical overview of a representative BCR-ABL degrader, modeled on the well-characterized compound GMB-475, which effectively targets both wild-type and imatinib-resistant BCR-ABL for elimination via the ubiquitin-proteasome system.[7][8][9] We present its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the core biological and experimental pathways.

Introduction: The Challenge of Imatinib Resistance in CML

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a translocation that creates the BCR-ABL fusion gene.[1][10] The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT.[10][11] While TKIs such as imatinib, dasatinib, and nilotinib (B1678881) have dramatically improved patient outcomes, resistance frequently develops.[1][3] Mechanisms of resistance include mutations within the ABL kinase domain (e.g., T315I) that prevent TKI binding, and BCR-ABL independent activation of downstream signaling.[1][2]

PROTAC technology presents a novel strategy to overcome these challenges.[5][12] Unlike inhibitors, which require sustained target occupancy, PROTACs act catalytically to induce the degradation of the target protein, potentially eliminating both its enzymatic and non-enzymatic scaffolding functions.[5][13]

PROTAC BCR-ABL Degrader-1: Mechanism of Action

This compound is a heterobifunctional molecule designed to bridge the BCR-ABL oncoprotein with an E3 ubiquitin ligase. This guide uses GMB-475 as a representative model for such a degrader. GMB-475 is composed of an allosteric ABL1 inhibitor (derived from the GNF-5 scaffold) linked to a ligand for the Von Hippel-Lindau (VHL) E3 ligase.[9][14]

The mechanism proceeds as follows:

-

Ternary Complex Formation: The degrader simultaneously binds to the myristoyl pocket of the BCR-ABL protein and the VHL E3 ligase, forming a ternary complex.[7][9][14]

-

Ubiquitination: This proximity induces the VHL ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the BCR-ABL protein.

-

Proteasomal Degradation: The poly-ubiquitinated BCR-ABL is recognized and degraded by the 26S proteasome, freeing the PROTAC molecule to engage another target protein.[15]

This event-driven pharmacology allows for the catalytic degradation of BCR-ABL, effectively removing the oncogenic driver from the cell.[16]

Visualizing the BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein activates multiple downstream pathways critical for CML cell survival and proliferation. Understanding this network is key to appreciating the impact of its degradation.

Visualizing the PROTAC Mechanism of Action

The core function of Degrader-1 is to induce proximity between BCR-ABL and an E3 ligase, leading to targeted destruction.

Quantitative Data Presentation

The efficacy of a PROTAC degrader is primarily assessed by its ability to reduce target protein levels (degradation) and inhibit cancer cell growth (anti-proliferative activity). The following tables summarize the performance of the model compound GMB-475 in CML cell lines.

Table 1: Degradation Potency of GMB-475 in K562 CML Cells

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| DC₅₀ (Degradation) | 340 nM | 18-hour treatment in K562 cells |

| Dₘₐₓ (Max Degradation) | >95% | 18-hour treatment in K562 cells | |

Table 2: Anti-Proliferative Activity of GMB-475 in CML Cell Lines

| Cell Line / Mutation | IC₅₀ (Cell Viability) | Notes | Reference |

|---|---|---|---|

| K562 (Wild-Type) | ~1.0 µM | Standard imatinib-sensitive CML line | [8] |

| Ba/F3 (BCR-ABL Wild-Type) | 1.11 µM | Murine pro-B cells transformed with BCR-ABL | |

| Ba/F3 (G250E Mutant) | 0.37 µM | Imatinib-resistant mutation | [8] |

| Ba/F3 (T315I Mutant) | 1.98 µM | Pan-TKI resistant "gatekeeper" mutation | [8] |

| Ba/F3 (T315I + F486S) | 4.49 µM | Compound mutation conferring high resistance |[14] |

These data demonstrate that the degrader effectively reduces BCR-ABL protein levels and inhibits the proliferation of cells harboring wild-type BCR-ABL as well as clinically relevant imatinib-resistant mutations.[8]

Experimental Protocols

Detailed and reproducible protocols are essential for evaluating PROTAC candidates.

Cell Culture

-

Cell Lines: K562 (human CML, imatinib-sensitive) and Ba/F3 cells engineered to express wild-type or mutant BCR-ABL.

-

Media: Culture K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For Ba/F3 cells, supplement the media with 1 ng/mL of murine IL-3 to support the growth of non-transduced cells.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Split cells every 2-3 days to maintain a density between 0.1 and 1.0 x 10⁶ cells/mL.

Western Blot for Protein Degradation (DC₅₀ Determination)

This protocol quantifies the reduction in target protein levels following PROTAC treatment.[15]

-

Cell Seeding: Seed K562 cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL and allow them to acclimate for 24 hours.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC degrader (e.g., from 1 nM to 10 µM) in culture media. Treat cells with the different concentrations, including a vehicle control (e.g., 0.1% DMSO), for a fixed duration (e.g., 18 hours).

-

Cell Lysis:

-

Harvest cells by centrifugation (300 x g for 5 minutes).

-

Wash once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[15]

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and subsequently transfer them to a PVDF membrane.[15]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody against ABL (to detect BCR-ABL) and a loading control (e.g., GAPDH or β-Actin).

-

Wash the membrane 3x with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3x with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager.[15]

-

Quantify band intensities using densitometry software. Normalize the BCR-ABL band intensity to the corresponding loading control band.

-

Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ value.

-

Cell Viability Assay (IC₅₀ Determination)

This protocol measures the effect of the PROTAC on cell proliferation.

-

Cell Seeding: Seed K562 or Ba/F3 cells into a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 100 µL of media.

-

PROTAC Treatment: Add serial dilutions of the PROTAC degrader to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Viability Measurement:

-

Use a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add the reagent according to the manufacturer's protocol (e.g., 100 µL per well).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Read luminescence on a plate reader.

-

Normalize the data to the vehicle control (100% viability) and a background well with no cells (0% viability).

-

Plot the normalized viability against the log of the PROTAC concentration and fit a dose-response curve to calculate the IC₅₀ value.

-

Visualizing the Experimental Workflow

A standardized workflow ensures consistency in PROTAC evaluation.

Conclusion and Future Directions

PROTAC BCR-ABL degraders represent a powerful and innovative strategy to address the persistent challenge of TKI resistance in CML. By inducing the physical elimination of the BCR-ABL oncoprotein, this approach can overcome resistance mechanisms based on kinase domain mutations and may also abrogate non-catalytic scaffolding functions of the protein.[13] The model compound GMB-475 demonstrates that allosteric binders can be successfully converted into potent degraders capable of eliminating both wild-type and mutated BCR-ABL.[8][9]

Future work will focus on optimizing the pharmacokinetic and pharmacodynamic properties of these degraders to enable in vivo efficacy and clinical translation. Furthermore, global proteomics studies will be crucial to confirm selectivity and identify any potential off-target degradation events. The continued development of BCR-ABL PROTACs holds the promise of providing a new therapeutic option for CML patients who have exhausted conventional TKI therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]

- 3. Frontiers | PROTACs: Walking through hematological malignancies [frontiersin.org]

- 4. The progress of small-molecules and degraders against BCR-ABL for the treatment of CML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PROTACtion against resistance of commonly used anti-cancer drug | Center for Cancer Research [ccr.cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. GMB-475 | BCR-ABL1 PROTAC | Probechem Biochemicals [probechem.com]

- 9. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

The Convergence of Targeted Degradation and CML: A Technical Guide to PROTAC BCR-ABL Degrader-1 and the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of pathogenic proteins. This technical guide delves into the core of this technology, focusing on PROTAC BCR-ABL Degrader-1, a promising agent targeting the driver oncogene in Chronic Myeloid Leukemia (CML). We will explore its mechanism of action, the intricacies of the ubiquitin-proteasome system it hijacks, and the experimental methodologies underpinning its development and evaluation.

Introduction: Overcoming the Limitations of Kinase Inhibition in CML

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a translocation resulting in the BCR-ABL fusion gene.[1] The product of this gene, the BCR-ABL oncoprotein, is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through a network of downstream signaling pathways.[2][3] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as acquired resistance due to mutations in the kinase domain and the persistence of leukemic stem cells (LSCs) remain significant hurdles.[4][5] PROTACs offer a novel strategy to overcome these limitations by not just inhibiting BCR-ABL, but eliminating it entirely from the cell.[6][7]

The Ubiquitin-Proteasome System: The Cell's Natural Disposal Machinery

The ubiquitin-proteasome system (UPS) is a fundamental cellular process responsible for the regulated degradation of proteins, thereby maintaining protein homeostasis.[8][9] This intricate system involves a cascade of enzymatic reactions. The process begins with the activation of ubiquitin, a small regulatory protein, by an E1 activating enzyme. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, an E3 ubiquitin ligase, of which there are over 600 in humans, recognizes a specific target protein and facilitates the transfer of ubiquitin to it.[8][10] The attachment of a polyubiquitin (B1169507) chain, typically linked through lysine (B10760008) 48 (K48), marks the target protein for recognition and degradation by the 26S proteasome, a large multi-catalytic protease complex.[8][11]

PROTAC technology ingeniously co-opts this natural degradation pathway.[12][13] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6][14] By bringing the target protein into close proximity with an E3 ligase, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[15][16]

This compound: Mechanism of Action

This compound is a chimeric molecule designed to specifically target the BCR-ABL oncoprotein for degradation.[17][18] It is composed of a ligand that binds to the BCR-ABL protein, connected via a linker to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[15][19]

The mechanism unfolds as follows:

-

Ternary Complex Formation : this compound simultaneously binds to the BCR-ABL oncoprotein and an E3 ligase (e.g., CRBN or VHL), forming a transient ternary complex.[15]

-

Ubiquitination : The proximity induced by the PROTAC facilitates the E3 ligase-mediated transfer of ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the BCR-ABL protein.[10]

-

Proteasomal Degradation : The resulting polyubiquitinated BCR-ABL is then recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the oncoprotein into small peptides.[8][11]

-

PROTAC Recycling : After inducing degradation, the PROTAC molecule is released and can engage another BCR-ABL protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.[15]

This catalytic mode of action distinguishes PROTACs from traditional inhibitors, which require sustained high concentrations to maintain target occupancy.[6]

The BCR-ABL Signaling Network: A Target for Degradation

The constitutive kinase activity of BCR-ABL activates a complex web of downstream signaling pathways that are crucial for the malignant phenotype of CML cells.[2][20] Key pathways include:

-

RAS/MAPK Pathway : Activation of this pathway through GRB2/SOS promotes cell proliferation.[3][20]

-

PI3K/AKT/mTOR Pathway : This pathway is critical for cell survival and inhibits apoptosis.[20][21]

-

JAK/STAT Pathway : Constitutive activation of STAT5 is a hallmark of CML and is essential for the proliferation and survival of CML cells.[3]

By degrading the entire BCR-ABL protein, PROTACs can theoretically shut down all downstream signaling simultaneously, a feat that can be challenging for TKIs, especially in the context of resistance mutations or kinase-independent scaffolding functions of the BCR-ABL protein.[15][22]

Quantitative Assessment of BCR-ABL Degraders

The efficacy of PROTAC BCR-ABL degraders is quantified using several key metrics. The half-maximal degradation concentration (DC50) represents the concentration of the PROTAC required to degrade 50% of the target protein. The half-maximal inhibitory concentration (IC50) measures the concentration needed to inhibit a biological process, such as cell proliferation, by 50%.

| PROTAC Name | Warhead | E3 Ligase Recruited | Target Cells | DC50 (nM) | IC50 (nM) | Reference |

| SIAIS178 | Dasatinib | VHL | K562 | 8.5 | 24 | [15][19] |

| SNIPER(ABL)-39 | Dasatinib | IAP | K562, KCL22, KU812 | - | ~10 | [15] |

| DAS-6-2-2-6-CRBN | Dasatinib | CRBN | K562 | <25 | 4.4 | [23] |

| GMB-475 | GNF-5 (allosteric) | VHL | K562, Ba/F3 BCR-ABL1 | - | - | [24][25] |

| LPA-81A | Asciminib | CRBN | K562 | - | - | [26] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Key Experimental Protocols

The development and characterization of PROTAC BCR-ABL degraders rely on a suite of established molecular and cellular biology techniques.

Cell Culture

-

Cell Lines : K562 (human CML, blast crisis), KU812 (human CML, blast crisis), and Ba/F3 (murine pro-B cells) engineered to express human BCR-ABL are commonly used.[15][25]

-

Culture Conditions : Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For Ba/F3 cells, IL-3 is required for the parental line but not for the BCR-ABL expressing line.

Western Blotting for Protein Degradation

-

Objective : To quantify the levels of BCR-ABL and downstream signaling proteins following PROTAC treatment.

-

Methodology :

-

Cells are seeded and treated with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for specified time periods (e.g., 2, 4, 8, 12, 24 hours).

-

Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against BCR-ABL, c-ABL, p-STAT5, STAT5, p-CRKL, CRKL, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify protein levels relative to the loading control.[19][27]

-

Cell Viability Assays

-

Objective : To determine the effect of PROTACs on the proliferation and viability of CML cells.

-

Methodology (e.g., using CellTiter-Glo®) :

-

Cells are seeded in 96-well plates and treated with a serial dilution of the PROTAC.

-

Plates are incubated for a specified period (e.g., 72 hours).

-

CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.[23]

-

Ubiquitination Assays

-

Objective : To confirm that PROTAC-mediated degradation occurs via the ubiquitin-proteasome system.

-

Methodology :

-

Cells are pre-treated with a proteasome inhibitor (e.g., MG132) or a vehicle control for a short period (e.g., 1-2 hours).[19]

-

The PROTAC is then added, and cells are incubated for a specified time.

-

Cell lysates are prepared, and western blotting is performed for BCR-ABL.

-

Inhibition of degradation in the presence of the proteasome inhibitor confirms that the PROTAC's activity is dependent on the proteasome.

-

In Vivo Xenograft Models

-

Objective : To evaluate the anti-tumor efficacy of PROTACs in a living organism.

-

Methodology :

-

Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously or intravenously injected with CML cells (e.g., K562).

-

Once tumors are established, mice are randomized into treatment and control groups.

-

Mice are treated with the PROTAC (e.g., via intraperitoneal injection) or vehicle control according to a specific dosing schedule.

-

Tumor volume and body weight are monitored regularly.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting to confirm BCR-ABL degradation).[15][28]

-

Future Directions and Conclusion

The development of PROTAC BCR-ABL degraders is a significant step forward in the quest for more effective and durable treatments for CML. These molecules hold the potential to overcome TKI resistance, eliminate residual disease, and ultimately offer a curative therapy.[15][22] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these degraders, exploring novel E3 ligase recruiters to enhance tissue specificity and reduce potential off-target effects, and conducting clinical trials to translate these promising preclinical findings into patient benefit.[6] This in-depth guide provides a foundational understanding of the core principles, data, and methodologies that are driving this exciting field of targeted protein degradation.

References

- 1. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Mechanisms of resistance to BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance [mdpi.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Proteolysis-Targeting Chimeras: Harnessing the Ubiquitin-Proteasome System to Induce Degradation of Specific Target Proteins | Annual Reviews [annualreviews.org]

- 10. portlandpress.com [portlandpress.com]

- 11. Targeted Degradation of Proteins — The Ubiquitin System · Frontiers for Young Minds [kids.frontiersin.org]

- 12. premierscience.com [premierscience.com]

- 13. Frontiers | PROTACs: Walking through hematological malignancies [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. This compound - Immunomart [immunomart.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. BCR::ABL1 Proteolysis-targeting chimeras (PROTACs): The new frontier in the treatment of Ph+ leukemias? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. scispace.com [scispace.com]

- 25. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ashpublications.org [ashpublications.org]

- 27. researchgate.net [researchgate.net]

- 28. Discovery of novel BCR-ABL PROTACs based on the cereblon E3 ligase design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Pronged Attack: A Technical Guide to Allosteric vs. Orthosteric BCR-ABL PROTACs

For Researchers, Scientists, and Drug Development Professionals

The advent of PROteolysis TArgeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. In the context of Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein, a constitutively active tyrosine kinase, is a prime therapeutic target. This guide provides an in-depth technical comparison of two distinct strategies for degrading BCR-ABL using PROTACs: targeting the orthosteric (ATP-binding) site versus the allosteric (myristoyl pocket) site. We will delve into their mechanisms, present key quantitative data, and outline detailed experimental protocols.

Introduction: The Rationale for Degrading BCR-ABL

While tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of BCR-ABL have revolutionized CML treatment, challenges such as drug resistance, particularly due to mutations like T315I, and the persistence of leukemic stem cells remain significant hurdles.[1][2][3] PROTACs offer a potential solution by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of the entire BCR-ABL protein, thereby eliminating both its kinase and non-kinase scaffolding functions.[1][4][5][6] This approach could potentially overcome resistance mechanisms and lead to deeper, more durable responses.[1][7]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8][9][10] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the degradation process, leading to polyubiquitination of the target protein and its subsequent destruction by the proteasome.[5][10][11]

Orthosteric vs. Allosteric Targeting: Two Paths to Degradation

The choice of the binding site on BCR-ABL for the PROTAC warhead dictates its classification as either orthosteric or allosteric.

-

Orthosteric PROTACs: These utilize ligands, such as existing TKIs (e.g., dasatinib, bosutinib, imatinib), that bind to the highly conserved ATP-binding pocket of the ABL kinase domain.[4][5][6]

-

Allosteric PROTACs: These employ ligands that bind to a site distinct from the active site. In the case of BCR-ABL, the primary allosteric target is the myristoyl pocket.[1][2][12][13] Inhibitors like GNF-5 and asciminib (B605619) bind to this pocket, inducing a conformational change that locks the kinase in an inactive state.[1][13]

The fundamental difference in their binding sites leads to distinct pharmacological profiles and potential advantages.

Signaling Pathways and Mechanisms of Action

The constitutive kinase activity of BCR-ABL drives several downstream signaling pathways crucial for CML pathogenesis, including the RAS/MAPK and PI3K/AKT/mTOR pathways, leading to increased cell proliferation and survival.[14][15][16][17][18] Both orthosteric and allosteric PROTACs aim to dismantle this signaling network by eliminating the central BCR-ABL oncoprotein.

Mechanism of Orthosteric and Allosteric PROTACs

The generalized mechanism for both types of PROTACs involves the formation of a ternary complex. However, the specific geometry and stability of this complex can differ based on the binding site, the E3 ligase recruited (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and the nature of the linker.[4][5][6][19]

Caption: General mechanism of orthosteric and allosteric BCR-ABL PROTACs.

BCR-ABL Downstream Signaling Pathway

Caption: Simplified BCR-ABL downstream signaling pathways.

Quantitative Data Summary

The efficacy of PROTACs is typically quantified by their ability to induce degradation (DC50 and Dmax) and their anti-proliferative effects (IC50). The following tables summarize key data for representative orthosteric and allosteric BCR-ABL PROTACs.

Table 1: Orthosteric BCR-ABL PROTACs - Quantitative Data

| PROTAC Name/Identifier | Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| DAS-CRBN | Dasatinib | Pomalidomide | K562 | >1000 | >60 | ~10 | [4] |

| BOS-CRBN | Bosutinib | Pomalidomide | K562 | ~1000 | ~50 | ~100 | [4] |

| 7o | GZD824 | Pomalidomide | Ba/F3 Bcr-AblT315I | ~100 | ~94 | 26.8 | [19] |

| SIAIS178 | Dasatinib | VHL Ligand | K562 | 2.7 | >90 | 12 | [5] |

Table 2: Allosteric BCR-ABL PROTACs - Quantitative Data

| PROTAC Name/Identifier | Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| GMB-475 | GNF-5 | VHL Ligand | K562 | ~1000 | ~75 | >1000 | [1] |

| SNIPER(ABL)-062 | Allosteric Ligand | IAP Ligand | K562 | <100 | >90 | ~100 | [12] |

| SIAIS100 (Compound 30) | Asciminib | Lenalidomide | K562 | 2.7 | 91.2 | 12 | [20] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of PROTACs. Below are outlines for key experiments.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient degradation. Several biophysical techniques can be employed to characterize these interactions.[21][][23]

Caption: Workflow for assessing ternary complex formation.

Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip.

-

Analyte Injection: Sequentially inject the PROTAC, followed by a mixture of the PROTAC and purified BCR-ABL kinase domain over the sensor surface.

-

Data Acquisition: Monitor the change in response units (RU) over time to determine association and dissociation rates.

-

Analysis: Fit the sensorgrams to appropriate binding models to calculate kinetic parameters (kon, koff) and affinity (KD) for binary and ternary interactions.

Protein Degradation Assays

The most direct measure of PROTAC activity is the quantification of target protein reduction in cells.

Protocol: Western Blotting

-

Cell Culture and Treatment: Plate CML cells (e.g., K562) and treat with a dose range of the PROTAC for a specified time (e.g., 18-24 hours). Include vehicle control and negative controls (e.g., inactive epimer).

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against BCR-ABL, ABL, and a loading control (e.g., β-actin).

-

Detection: Use a corresponding HRP-conjugated secondary antibody and an ECL substrate for chemiluminescent detection.

-

Quantification: Perform densitometry analysis to quantify band intensities and normalize to the loading control. Calculate DC50 and Dmax values.[24]

Cell Viability and Apoptosis Assays

These assays determine the functional consequence of BCR-ABL degradation on CML cell lines.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Seed CML cells in a 96-well plate.

-

Compound Treatment: Treat cells with a serial dilution of the PROTAC or control compounds.

-

Incubation: Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

-

Measurement: Read the luminescence on a plate reader.

-

Analysis: Plot the data and fit to a dose-response curve to determine the IC50 value.

Discussion and Future Perspectives

Orthosteric PROTACs:

-

Advantages: Leverage well-characterized, high-affinity TKI warheads. Can be effective against wild-type BCR-ABL.

-

Disadvantages: May be susceptible to resistance mutations within the ATP-binding site. The high affinity of some TKIs can lead to a "hook effect" where binary complex formation is favored over ternary complex formation at high concentrations.[5]

Allosteric PROTACs:

-

Advantages: Target a less-conserved pocket, potentially overcoming resistance to ATP-competitive inhibitors.[1][2] The combination of an allosteric PROTAC with an orthosteric TKI has shown synergistic effects.[1]

-

Disadvantages: The development of high-affinity allosteric ligands can be challenging. The efficacy may still be impacted by mutations in the myristoyl pocket, although these are less common clinically.

The development of both orthosteric and allosteric BCR-ABL PROTACs is a rapidly advancing field. Recent studies have reported highly potent degraders from both classes, with DC50 values in the low nanomolar range.[5][20] The choice of E3 ligase and linker composition has been shown to be critical for achieving efficient degradation, highlighting the modularity and tunability of the PROTAC platform.[4][6][19]

Future research will likely focus on:

-

Optimizing Pharmacokinetics: Improving the drug-like properties of PROTACs for in vivo applications.[8]

-

Overcoming Resistance: Designing PROTACs that are effective against a broader range of TKI-resistant mutants.[19]

-

Selective Degradation: Fine-tuning PROTAC design to minimize off-target degradation and enhance safety profiles.

-

Clinical Translation: Moving the most promising BCR-ABL PROTACs into clinical trials to assess their therapeutic potential in CML patients.[7]

References

- 1. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric inhibitors of Bcr-Abl: towards novel myristate-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of resistance to BCR-ABL and other kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Proteolysis-Targeting Chimeras (PROTACs) targeting the BCR-ABL for the treatment of chronic myeloid leukemia - a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to | MDPI [mdpi.com]

- 14. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. aacrjournals.org [aacrjournals.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery and characterization of novel potent BCR-ABL degraders by conjugating allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 24. researchgate.net [researchgate.net]

The Dual Threat of BCR-ABL: A Technical Guide to Kinase-Independent Functions and PROTAC-Mediated Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The paradigm of treating Chronic Myeloid Leukemia (CML) has long been dominated by targeting the kinase activity of the oncogenic fusion protein, BCR-ABL. However, the persistence of leukemic stem cells and the emergence of resistance to tyrosine kinase inhibitors (TKIs) underscore the clinical significance of BCR-ABL's kinase-independent functions. This technical guide provides an in-depth exploration of these non-canonical roles, which are primarily mediated through the protein's scaffolding capabilities that sustain pro-survival signaling pathways. Furthermore, we delve into the innovative therapeutic strategy of Proteolysis Targeting Chimeras (PROTACs), which offer a promising approach to overcome the limitations of TKIs by inducing the complete degradation of the BCR-ABL protein, thereby abrogating both its kinase-dependent and -independent activities. This document serves as a comprehensive resource, detailing the molecular underpinnings of kinase-independent BCR-ABL signaling, presenting quantitative data on the efficacy of various BCR-ABL PROTACs, and providing detailed protocols for key experimental assays.

Kinase-Independent Functions of BCR-ABL: Beyond the Active Site

While the constitutive tyrosine kinase activity of BCR-ABL is the primary driver of CML pathogenesis, the fusion protein also functions as a critical signaling scaffold, orchestrating a network of protein-protein interactions that contribute to leukemogenesis and TKI resistance.[1][2] These scaffolding functions are largely independent of its catalytic activity and are crucial for the activation of downstream signaling pathways that promote cell proliferation, survival, and adhesion.

The GRB2/SOS/RAS Pathway

BCR-ABL, through its phosphorylated tyrosine residues, serves as a docking site for adaptor proteins, most notably Growth factor receptor-bound protein 2 (GRB2).[3] The recruitment of GRB2, in complex with the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS), leads to the activation of RAS. Activated RAS, in turn, triggers the mitogen-activated protein kinase (MAPK) cascade (RAF/MEK/ERK), promoting cell cycle progression and proliferation.[3] This kinase-independent activation of the RAS/MAPK pathway can contribute to the survival of CML cells even in the presence of TKIs that effectively inhibit BCR-ABL's catalytic function.

dot

Caption: BCR-ABL kinase-independent activation of the RAS/MAPK pathway.

The PI3K/AKT Pathway

BCR-ABL can also activate the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway through its scaffolding function. This can occur via the recruitment of the p85 regulatory subunit of PI3K to phosphorylated tyrosine residues on BCR-ABL, or indirectly through the GRB2/GAB2 complex.[4][5] The activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates AKT. Activated AKT is a central node in cell survival signaling, promoting anti-apoptotic pathways and inhibiting pro-apoptotic factors, thereby contributing to the resistance of CML cells to therapy.[6]

Caption: Kinase-independent scaffolding role of BCR-ABL in JAK/STAT activation.

PROTACs: A New Frontier in Targeting BCR-ABL

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's own ubiquitin-proteasome system to induce its degradation. [7][8]A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (in this case, BCR-ABL), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

Mechanism of Action

The PROTAC molecule facilitates the formation of a ternary complex between BCR-ABL and an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). [7][8]This proximity enables the E3 ligase to polyubiquitinate BCR-ABL, marking it for recognition and subsequent degradation by the 26S proteasome. [7]This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple BCR-ABL proteins, leading to a profound and sustained depletion of the oncoprotein. [7] dot

Caption: General mechanism of action of a BCR-ABL PROTAC.

Overcoming TKI Resistance

By inducing the degradation of the entire BCR-ABL protein, PROTACs offer a significant advantage over traditional TKIs. This approach not only eliminates the kinase activity but also abrogates the kinase-independent scaffolding functions of BCR-ABL. [1][2]Consequently, PROTACs have the potential to be effective against TKI-resistant CML, including cases driven by mutations in the kinase domain that prevent TKI binding, and to eradicate the quiescent leukemic stem cells that rely on the non-catalytic functions of BCR-ABL for their survival. [2]

Quantitative Analysis of BCR-ABL PROTACs

The development of potent and selective BCR-ABL PROTACs is an active area of research. The efficacy of these molecules is typically characterized by their half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and their half-maximal inhibitory concentration (IC50) for cell proliferation.

| PROTAC Name | Warhead | E3 Ligase Ligand | DC50 (nM) in K562 cells | IC50 (nM) in K562 cells | Reference(s) |

| GMB-475 | GNF-5 | VHL | ~500 | ~1000 | [7][9] |

| SIAIS178 | Dasatinib | VHL | 8.5 | 24 | [10][7][11] |

| SIAIS100 | Asciminib | CRBN | 2.7 | 12 | [3][7] |

| DAS-6-2-2-6-CRBN | Dasatinib | CRBN | <25 | 4.4 | [6] |

| SNIPER(ABL)-39 | Dasatinib | IAP | ~10-100 | ~10 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the kinase-independent functions of BCR-ABL and the efficacy of PROTACs.

Western Blotting for BCR-ABL Degradation

This protocol is designed to assess the dose- and time-dependent degradation of BCR-ABL in CML cell lines following PROTAC treatment.

Materials:

-

K562 or other suitable CML cell line

-

BCR-ABL PROTAC of interest

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BCR (or anti-c-Abl), anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed K562 cells at a density of 0.5 x 10^6 cells/mL in 6-well plates. The following day, treat the cells with a range of concentrations of the BCR-ABL PROTAC or vehicle control (e.g., DMSO) for various time points (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against BCR-ABL overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of BCR-ABL degradation relative to the loading control.

Caption: Workflow for immunoprecipitation of BCR-ABL and its interacting proteins.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of BCR-ABL PROTACs on CML cells and to calculate the IC50 value.

Materials:

-

CML cell line (e.g., K562)

-

BCR-ABL PROTAC

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed CML cells into a 96-well plate at a predetermined optimal density.

-

Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium and add them to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value using appropriate software.

dot

Caption: General workflow for a cell viability assay to determine PROTAC efficacy.

Conclusion and Future Directions

The recognition of BCR-ABL's kinase-independent functions has broadened our understanding of CML pathogenesis and TKI resistance. The development of PROTACs that induce the degradation of the entire BCR-ABL protein represents a paradigm shift in therapeutic strategy. By eliminating both the catalytic and scaffolding functions of this oncoprotein, PROTACs hold immense promise for overcoming the current challenges in CML treatment. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug developers working to advance these novel therapies. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of BCR-ABL PROTACs, as well as exploring their efficacy in clinical settings, with the ultimate goal of providing a curative therapy for all CML patients.

References

- 1. scispace.com [scispace.com]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GMB 475 | Active Degraders | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes: Utilizing PROTAC BCR-ABL Degrader-1 in K562 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction Chronic Myeloid Leukemia (CML) is a hematological malignancy characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives aberrant cell proliferation and survival.[1] The K562 cell line, derived from a CML patient in blast crisis, is a widely used model for studying CML as it endogenously expresses the BCR-ABL protein.[2] While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, challenges such as drug resistance and persistence of leukemic stem cells remain.[1][3]

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that induces the degradation of target proteins rather than just inhibiting them.[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6][7] PROTAC BCR-ABL Degrader-1 is a PROTAC designed to specifically induce the degradation of the BCR-ABL oncoprotein.[8][9] These application notes provide detailed protocols for using this compound to study its effects on BCR-ABL degradation and cell viability in K562 cells.

Mechanism of Action and Signaling Pathways

This compound functions by forming a ternary complex between the BCR-ABL protein and an E3 ubiquitin ligase (e.g., Cereblon or Von Hippel-Lindau).[3][6] This proximity induces the E3 ligase to tag BCR-ABL with ubiquitin molecules. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome, effectively eliminating the oncoprotein from the cell.[5][10] This degradation disrupts downstream signaling pathways critical for CML cell survival.

Caption: PROTAC-mediated degradation of BCR-ABL protein.

The BCR-ABL oncoprotein activates several downstream signaling pathways essential for the proliferation and survival of CML cells, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways.[11][12][13] By degrading BCR-ABL, this compound is expected to inhibit these critical survival signals.

Caption: Key BCR-ABL downstream signaling pathways in CML.

Data Presentation

Quantitative analysis is crucial for evaluating the efficacy of a PROTAC. Key parameters include the half-maximal degradation concentration (DC₅₀), which is the concentration of the PROTAC that induces 50% degradation of the target protein, and the half-maximal inhibitory concentration (IC₅₀) for cell viability. While specific data for "this compound" is not publicly available, the table below summarizes reported values for other potent BCR-ABL PROTACs in K562 cells to provide a reference for expected efficacy.

| Parameter | Value | Cell Line | Reference Compound | Citation |

| DC₅₀ | 8.5 nM | K562 | SIAIS178 | [6][14] |

| IC₅₀ | 24 nM | K562 | SIAIS178 | [6][14] |

| EC₅₀ | 4.4 nM | K562 | DAS-6-2-2-6-CRBN | [14] |

| EC₅₀ | ~1 µM | K562 | GMB-475 | [14] |

| IC₅₀ | ~10 nM | K562 | SNIPER(ABL)-39 | [6] |

Experimental Protocols

The following protocols provide a framework for investigating the activity of this compound in K562 cells.

Caption: General experimental workflow for PROTAC evaluation.

K562 Cell Culture Protocol

K562 cells are suspension cells and should be cultured accordingly.[15]

-

Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[11][16]

-

Thawing Cells:

-

Rapidly thaw a cryovial of K562 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9-10 mL of pre-warmed complete culture medium.

-

Centrifuge at 300 x g for 5 minutes.[15]

-

Discard the supernatant and resuspend the cell pellet in fresh medium in a T-25 or T-75 culture flask.

-

-

Passaging Cells:

-

Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

To passage, determine the cell density using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a density of 1-2 x 10⁵ cells/mL in a new flask with fresh, pre-warmed medium.

-

Cells should be passaged every 2-3 days.

-

Western Blot Protocol for BCR-ABL Degradation

This protocol is used to quantify the degradation of BCR-ABL protein following PROTAC treatment.[11][17]

-

Cell Seeding and Treatment: Seed K562 cells in 6-well plates at a density of 5 x 10⁵ cells/mL. Allow cells to acclimate for 24 hours. Treat cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 8, 18, or 24 hours).[10] Include a DMSO vehicle control.

-

Cell Lysis:

-

Collect cells by centrifugation (500 x g for 5 min).

-

Wash the cell pellet once with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[11]

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]

-

SDS-PAGE and Transfer:

-

Load 20-40 µg of protein per well onto an SDS-PAGE gel (e.g., 4-12% gradient gel).

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.[11]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BCR-ABL overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Wash the membrane again three times with TBST.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify band intensity using densitometry software.

Cell Viability (MTT) Assay Protocol

This assay measures the anti-proliferative effect of the PROTAC on K562 cells.[11][19]

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Treatment: After 24 hours, add 100 µL of medium containing 2x the final concentration of this compound. Use a range of concentrations and include a DMSO vehicle control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.[11]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Formazan (B1609692) Solubilization:

-

Centrifuge the plate to pellet the cells.

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Mix thoroughly on a plate shaker for 15 minutes.

-

-

Absorbance Measurement: Read the absorbance at 490-570 nm using a microplate reader.[11] Calculate cell viability as a percentage relative to the DMSO control.

Ubiquitination Assay Protocol

This assay confirms that BCR-ABL degradation is dependent on the ubiquitin-proteasome system. A common method is to immunoprecipitate the target protein and then blot for ubiquitin.[20]

-

Cell Treatment: Treat K562 cells in 100 mm dishes with this compound (~DC₅₀ concentration) for a shorter time course (e.g., 2-8 hours). Include a control group treated with both the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 or epoxomicin) for 1-2 hours prior to and during PROTAC treatment.[5][10]

-

Cell Lysis: Lyse cells as described in the Western Blot protocol, ensuring the lysis buffer contains a deubiquitinase (DUB) inhibitor (e.g., PR-619) to preserve ubiquitin chains.

-

Immunoprecipitation (IP):

-

Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour.

-

Incubate the pre-cleared lysate with an anti-BCR-ABL antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complex.

-

Wash the beads 3-5 times with ice-cold lysis buffer.

-

-

Elution and Western Blot:

-

Elute the protein from the beads by boiling in SDS-PAGE loading buffer.

-

Perform Western blotting as described above.

-

Probe the membrane with a primary antibody against Ubiquitin. A "ladder" of high-molecular-weight bands above the expected size of BCR-ABL indicates polyubiquitination.[18]

-

The membrane can be stripped and re-probed for BCR-ABL to confirm successful immunoprecipitation.

-

References

- 1. Contribution of BCR–ABL‐independent activation of ERK1/2 to acquired imatinib resistance in K562 chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeted Intracellular Protein Degradation Induced by a Small Molecule: En Route to Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Medchemexpress LLC this compound | Molecular Weight 792.84 | Fisher Scientific [fishersci.com]

- 10. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. mdpi.com [mdpi.com]

- 14. Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encodeproject.org [encodeproject.org]

- 16. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Ubiquitination Assay - Profacgen [profacgen.com]

Application Notes and Protocols for PROTAC BCR-ABL Degrader-1 Xenograft Model